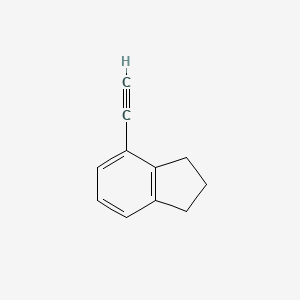

(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

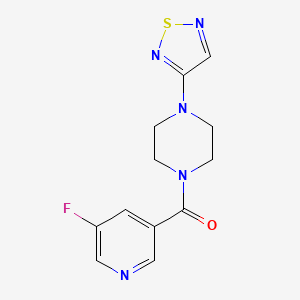

“(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid” is a complex organic compound. It is a derivative of but-2-enoic acid, also known as (2E)-2-butenoate or alpha-crotonic acid . But-2-enoic acid belongs to the class of organic compounds known as straight chain organic acids .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis process . Another method involves the reaction of p-Bromo phenyl oxo but-2-enoic Acid with benzimidazole, ethyl glycinate, and anthranilic acid under aza-michael reaction conditions .Molecular Structure Analysis

The molecular structure of “(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid” can be inferred from its name. The “Z” denotes the configuration of the double bond, indicating that the highest priority groups are on the same side of the double bond. The “4-oxo” indicates a carbonyl group (C=O) at the 4th carbon atom, and the “4-(phenethylamino)” indicates a phenethylamine group attached to the same 4th carbon atom .Aplicaciones Científicas De Investigación

Materials Science and Hydrogel Formation

The compound’s unique properties make it relevant in materials science:

a. Hydrogel Formation: Researchers can explore its role in hydrogel design. Its ability to undergo rapid gelation could lead to applications in drug delivery, wound healing, or tissue engineering .

Conclusion

(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid: holds promise across various scientific fields. Its multifaceted nature invites further exploration, and researchers can uncover novel applications beyond what we’ve discussed here. 🌟

Pérez-Bonilla, M., Castro, J.M., Linares-Palomino, P.J., Altarejos, J., Nogueras, M., Sánchez, A., & Salido, S. (2005). (Z)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester. Molbank, 2005(1), M395. DOI: 10.3390/M395

Direcciones Futuras

The future directions for research on “(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid” could involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of new synthetic routes, investigation of its reactivity under various conditions, and exploration of its potential uses in various fields such as pharmaceuticals, materials science, and chemical synthesis .

Propiedades

IUPAC Name |

(Z)-4-oxo-4-(2-phenylethylamino)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)(H,15,16)/b7-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREPTAJLMFBTRP-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C=C\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2814080.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2814083.png)

![5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814086.png)

![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814087.png)

![2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine](/img/structure/B2814088.png)

![1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2814089.png)

![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2814092.png)

![(2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2814093.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide](/img/structure/B2814095.png)